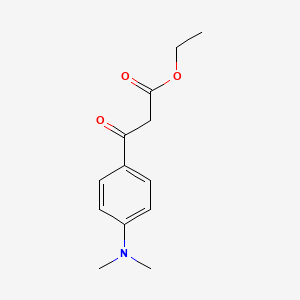

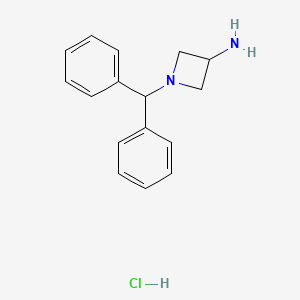

![molecular formula C11H7ClN4 B2519996 5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 92146-30-0](/img/structure/B2519996.png)

5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine

Overview

Description

5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound belongs to the triazolopyrimidine class, which is known for its broad spectrum of pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities .

Mechanism of Action

Target of Action

The primary target of 5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing strategy for cancer treatment as it selectively targets tumor cells .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression . The compound exerts its inhibitory effects by binding to the active site of CDK2, as confirmed by molecular docking simulations .

Biochemical Pathways

The inhibition of CDK2 by this compound affects the ERK signaling pathway . This pathway is involved in the regulation of cell proliferation and survival. The compound decreases the phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT, thereby suppressing the ERK signaling pathway .

Pharmacokinetics

These properties help predict the structure requirement for the observed antitumor activity .

Result of Action

The action of this compound results in the induction of apoptosis and G2/M phase arrest in cells . It also regulates cell cycle-related and apoptosis-related proteins in cells . The compound has shown potent antiproliferative activities against various cancer cell lines .

Biochemical Analysis

Biochemical Properties

5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of the enzyme cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation . Additionally, this compound interacts with the extracellular signal-regulated kinase (ERK) signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . These interactions highlight the compound’s potential as an anticancer agent.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been observed to inhibit the proliferation of cancer cells, such as MGC-803, HCT-116, and MCF-7, by inducing cell apoptosis and causing G2/M phase arrest . The compound also regulates cell cycle-related and apoptosis-related proteins, further influencing cell function . Moreover, it impacts cell signaling pathways, gene expression, and cellular metabolism, making it a potent candidate for cancer therapy .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound inhibits CDK2 by binding to its active site, preventing the phosphorylation of target proteins required for cell cycle progression . Additionally, it suppresses the ERK signaling pathway, resulting in decreased phosphorylation of downstream targets and inhibition of cell proliferation . These molecular interactions underscore the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, maintaining its biological activity . Long-term studies have shown that it can degrade over time, leading to reduced efficacy . In vitro and in vivo studies have demonstrated that prolonged exposure to the compound can result in sustained inhibition of cell proliferation and induction of apoptosis . These findings highlight the importance of considering temporal effects when evaluating the compound’s therapeutic potential.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity without causing severe toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings suggest that careful dosage optimization is essential to maximize the therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological activity . Additionally, it affects metabolic flux and metabolite levels, further influencing its therapeutic potential .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is distributed to various tissues, including the liver, kidneys, and tumor tissues . Its localization and accumulation in target tissues are crucial for its therapeutic efficacy . Understanding the transport and distribution mechanisms can aid in optimizing the compound’s delivery and effectiveness.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications and targeting signals direct the compound to specific compartments or organelles, enhancing its therapeutic potential . These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its use in therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-phenyl-1H-[1,2,4]triazole-3-thiol with 2,4-dichloropyrimidine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.

Cyclization Reactions: It can form additional fused ring systems through cyclization reactions with appropriate reagents.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and other nucleophiles can react with the chloro group.

Solvents: Polar aprotic solvents like DMF or DMSO are commonly used.

Catalysts: Bases such as potassium carbonate or sodium hydride are often employed to facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific nucleophiles and conditions used. For example, substitution with an amine can yield 5-amino-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine: Lacks the chloro substituent but shares similar biological activities.

7-Substituted-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidines: Variants with different substituents at the 7-position, showing diverse pharmacological properties

Uniqueness

5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of the chloro group, which enhances its reactivity and allows for further functionalization. This makes it a versatile intermediate for synthesizing a wide range of derivatives with potential therapeutic applications .

Properties

IUPAC Name |

5-chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN4/c12-10-6-9(8-4-2-1-3-5-8)16-11(15-10)13-7-14-16/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIKIDIRTPUFWQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=NC=NN23)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92146-30-0 | |

| Record name | 5-chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-allyl-2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2519913.png)

![ethyl 2-{2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamido}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2519915.png)

![N-(3-chloro-2-methylphenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2519916.png)

![1-((3-bromobenzyl)thio)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2519917.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2519919.png)

![N-[(3-chlorophenyl)methyl]-N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2519922.png)

![4-chloro-N-({4-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2519927.png)

![3-(4-Chlorophenyl)-2-methyl-7-(4-methylpiperazin-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2519930.png)